(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride
Overview
Description
(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Configuration in Antidepressant Research
Research by Shishkina et al. (2015) has highlighted the synthesis and configuration of diastereomeric compounds related to (1r,3r)-3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride, emphasizing their potential in antidepressant applications. This study demonstrates the cyclization of iodides of diastereomeric compounds, which are structurally similar to this compound, suggesting their significance in the development of potent antidepressants (Shishkina et al., 2015).
Application in Peptide Dendrimer Synthesis
In 2010, Gutiérrez-Abad et al. described the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers. Their method, which could be relevant to this compound, involved a convergent approach from trisubstituted benzene and chiral amino diacid derivatives, potentially pointing to applications in peptide-based therapeutics (Gutiérrez-Abad et al., 2010).
Involvement in Large-Scale Synthesis Processes
Kotian et al. (2005) presented a practical large-scale synthesis method for a compound closely related to this compound. This study indicates the potential scalability of such compounds, which could be important for industrial applications and large-scale pharmaceutical production (Kotian et al., 2005).
Catalysis in Chemical Reactions
Afanasyev et al. (2016) explored the use of cyclobutadiene metal complexes in catalysis, which could be relevant to the study of this compound. Their research shows the potential of such compounds in promoting selective reductive amination, suggesting applications in complex chemical synthesis processes (Afanasyev et al., 2016).
Properties
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXDWNUILLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059912-10-4 | |
Record name | 3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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